3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves multiple steps. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-(4-methylphenyl)pyrrolidine-2,5-dione under specific conditions. The reaction typically requires the presence of a base such as triethylamine and is carried out in an organic solvent like ethanol .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Scientific Research Applications
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol Compared to these compounds, 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE exhibits unique properties due to the presence of the pyrrolidine-2,5-dione moiety, which enhances its biological activity and stability .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-3-5-10(6-4-8)17-12(18)7-11(13(17)19)21-14-16-15-9(2)20-14/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXXNHSISNCTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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